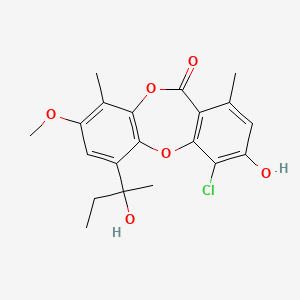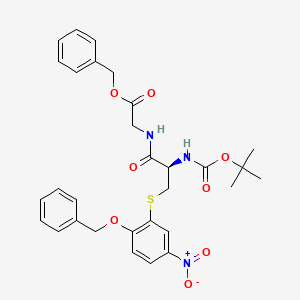
4-Methyl-3H-1,2-dithiol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3H-1,2-dithiol-3-one is a sulfur-containing heterocyclic compound with the molecular formula C4H4S3.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-3H-1,2-dithiol-3-one can be synthesized through several methods. One common approach involves the treatment of dialkyl malonates with a mixture of elemental sulfur and phosphorus pentasulfide (P2S5) in refluxing xylene, resulting in the formation of 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones . Another method includes the simultaneous nucleophilic additions of the S2 dianion to a carbon-carbon triple bond, followed by copper-catalyzed dehydrogenative oxidation and hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3H-1,2-dithiol-3-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various sulfur-containing products.
Reduction: Reduction reactions can lead to the formation of different thiol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various thiol and thione derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
4-Methyl-3H-1,2-dithiol-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 4-Methyl-3H-1,2-dithiol-3-one involves its ability to release hydrogen sulfide (H2S) upon decomposition. H2S acts as a signaling molecule, regulating various physiological functions, including cardiovascular, immune, and nervous systems . The compound interacts with thiol groups in proteins, leading to the activation of signaling pathways such as the Nrf2/Keap1 pathway, which is involved in cellular defense mechanisms .
Comparison with Similar Compounds
Similar Compounds
Oltipraz: A well-known dithiolethione with anticancer properties.
Anethole dithiolethione (ADT): Used for its antioxidant and chemoprotective effects.
S-Danshensu: Known for its cardiovascular protective effects.
Uniqueness
4-Methyl-3H-1,2-dithiol-3-one is unique due to its specific structural features and its ability to release hydrogen sulfide, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
3620-10-8 |
|---|---|
Molecular Formula |
C4H4OS2 |
Molecular Weight |
132.2 g/mol |
IUPAC Name |
4-methyldithiol-3-one |
InChI |
InChI=1S/C4H4OS2/c1-3-2-6-7-4(3)5/h2H,1H3 |
InChI Key |
ZEZBRKJABRQMJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSSC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


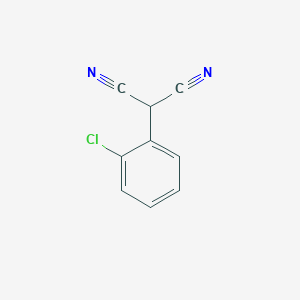

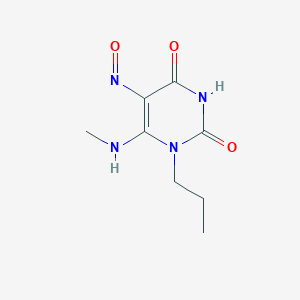
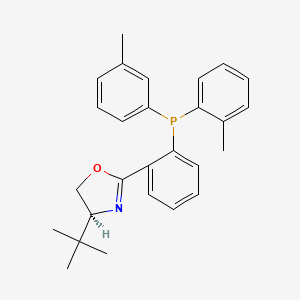


![1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B13825107.png)
![2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B13825125.png)
![3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13825138.png)
